molecular formula C16H14ClF3N4O2 B607630 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one CAS No. 2304549-73-1

5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one

Cat. No. B607630
M. Wt: 386.7592
InChI Key: MITRKIWBJVJRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical entity that has been identified in the structure of Transient Receptor Potential Cation Channel Subfamily C Member 4A . It is also listed in the catalog of a chemical supplier.


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a chloranyl group, a trifluoromethyl group, a piperazinyl group, and a pyridazinone group .

Scientific Research Applications

Antidiabetic Potential

  • A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the mentioned compound, for their potential as antidiabetic medications. These compounds were found to have significant dipeptidyl peptidase-4 (DPP-4) inhibition potential, a key target in diabetes treatment, and showed excellent antioxidant and insulinotropic activity in tests (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antidepressant Effects

  • A 1995 study by Rubat, Coudert, Bastide, and Tronche explored the antidepressant effects of pyridazine derivatives, including those with arylpiperazinyl moieties, in classical psychopharmacological tests in mice, indicating their potential use in treating depression (Rubat, Coudert, Bastide, & Tronche, 1995).

Glucan Synthase Inhibitors

  • Ting et al. (2011) identified a compound structurally similar to the one as a significant β-1,3-glucan synthase inhibitor, showing effectiveness in a mouse model of Candida glabrata infection (Ting et al., 2011).

Herbicide Development

  • Research on pyridazinone derivatives, including their modes of action as herbicides, was conducted by Hilton, Scharen, St. John, Moreland, and Norris (1969). They discovered that certain pyridazinone chemicals, including those structurally related to the compound , are effective inhibitors of photosynthesis and the Hill reaction in plants, providing insights into developing new herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Structural and Electronic Properties

  • The structural and electronic properties of similar anticonvulsant compounds were studied by Georges, Vercauteren, Evrard, and Durant (1989). They used X-ray diffraction and molecular orbital calculations to analyze the properties of compounds including substituted 3-tertiary-amino-6-aryl-pyridazines (Georges, Vercauteren, Evrard, & Durant, 1989).

Antineoplastic Applications

  • Bradbury et al. (2013) worked on the development of androgen receptor downregulators for treating advanced prostate cancer. They modified a compound closely related to the one , leading to the clinical candidate AZD3514 (Bradbury et al., 2013).

Antinociceptive Agents

properties

IUPAC Name

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRKIWBJVJRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(3-oxo-4-(2-(trifluoromethyl)benzyl)piperazin-1-yl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 2
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 3
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 4
Reactant of Route 4
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 5
Reactant of Route 5
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 6
Reactant of Route 6
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one

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